4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Overview
Description
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrano[2,3-d]pyrimidine core, substituted with various functional groups such as amino, chlorobenzylthio, trifluoromethylphenyl, and carbonitrile. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions One common synthetic route includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- 4,7-diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Uniqueness
The uniqueness of 4,7-DIAMINO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5OS/c23-15-4-2-1-3-12(15)10-33-21-30-18(28)17-16(14(9-27)19(29)32-20(17)31-21)11-5-7-13(8-6-11)22(24,25)26/h1-8,16H,10,29H2,(H2,28,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRZBEXVQWSXGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CC=C(C=C4)C(F)(F)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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